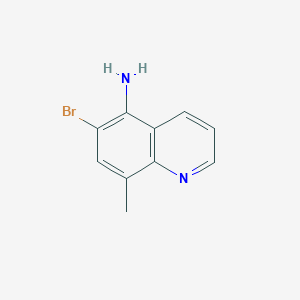

6-Bromo-8-methylquinolin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-8-methylquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-5-8(11)9(12)7-3-2-4-13-10(6)7/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQDEFLPJFXNOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1N=CC=C2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301612 | |

| Record name | 6-Bromo-8-methyl-5-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50358-36-6 | |

| Record name | 6-Bromo-8-methyl-5-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50358-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-methyl-5-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An Overview of Quinolines As a Framework in Academic Research

Quinoline (B57606) and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have been the subject of extensive research for over a century. ijpsr.comnih.gov Their prevalence in natural products, most notably the cinchona alkaloids like quinine (B1679958) used in the treatment of malaria, spurred early interest in their chemical and biological properties. ijpsjournal.comrsc.org In contemporary academic research, the quinoline nucleus is considered a "privileged scaffold," meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govacs.org

The versatility of the quinoline ring system allows for a wide range of chemical modifications, enabling researchers to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules. nih.govresearchgate.net This adaptability has led to the synthesis of vast libraries of quinoline derivatives that have been investigated for their potential in medicinal chemistry, materials science, and catalysis. researchgate.net The academic fascination with quinolines stems from their ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. ijpsjournal.compreprints.orgbiointerfaceresearch.com

The Importance of Halogenated and Aminated Quinoline Derivatives

The introduction of halogen and amine functionalities onto the quinoline (B57606) core significantly expands the chemical space and biological potential of these derivatives. Halogenation, particularly with bromine, is a key strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates. nih.gov The presence of a halogen atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. acs.orgnih.gov

Aminated quinolines, on the other hand, are crucial intermediates and final products in many synthetic pathways. youtube.com The amino group can act as a key pharmacophore, participating in hydrogen bonding and other crucial interactions with biological macromolecules. rsc.org Furthermore, the amino group serves as a versatile synthetic handle, allowing for the introduction of a wide variety of substituents through reactions such as acylation, alkylation, and diazotization, leading to the creation of diverse compound libraries for screening. orgsyn.org The combination of both halogen and amine substituents on a quinoline scaffold, as seen in 6-Bromo-8-methylquinolin-5-amine, offers a powerful platform for the development of novel compounds with tailored properties.

Research Context and Specificity of 6 Bromo 8 Methylquinolin 5 Amine

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of this compound dictates a logical deconstruction of the molecule to identify viable starting materials. The primary disconnections can be envisioned in two main strategic approaches:

Strategy A: Pre-functionalized Aniline (B41778) Cyclization. This approach involves disconnecting the pyridine (B92270) ring portion of the quinoline system. This leads back to a highly substituted aniline precursor, specifically 4-bromo-2-methyl-5-nitroaniline. This precursor already contains the required C6-bromo and C8-methyl (relative to the final quinoline) substituents. A subsequent cyclization reaction, such as a Skraup or Doebner-von Miller synthesis, would form the quinoline ring, followed by the reduction of the nitro group to the target C5-amine.

Strategy B: Post-cyclization Functionalization. This strategy begins with a simpler quinoline core, such as 8-methylquinoline (B175542) or 8-methylquinolin-5-amine, followed by sequential functionalization. This would involve introducing the bromo group at the C-6 position. This pathway relies heavily on the ability to control the regioselectivity of the bromination step, which is influenced by the directing effects of the existing methyl and amino groups.

The choice between these strategies depends on the availability of starting materials and the feasibility of achieving the required regioselectivity in the key transformation steps.

Table 1: Potential Precursors for the Synthesis of this compound

| Precursor Name | Synthetic Strategy | Rationale |

| 4-Bromo-2-methyl-5-nitroaniline | Strategy A | Contains the correct substitution pattern for direct cyclization. The nitro group can be readily reduced to the target amine. |

| 8-Methylquinolin-5-amine | Strategy B | A simpler quinoline starting point, requiring subsequent regioselective bromination at the C-6 position. |

| 8-Methylquinoline | Strategy B | Requires sequential nitration (at C-5), reduction, and then regioselective bromination (at C-6). |

| 2-Methylaniline (o-toluidine) | Strategy A/B | A fundamental building block for constructing the 8-methylquinoline core via various cyclization reactions. chemicalbook.com |

Classical and Modern Approaches for Quinoline Ring Formation

The construction of the quinoline ring is a cornerstone of the synthesis. Several classical and modern methods are available, each with its own advantages and limitations.

Adaptation of Skraup Synthesis for this compound Precursors

The Skraup synthesis is one of the oldest and most direct methods for producing quinolines. organicreactions.orgwikipedia.org It involves heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.orgpharmaguideline.com

In the context of Strategy A, a substituted aniline such as 4-bromo-2-methylaniline (B145978) would be the starting aromatic amine. The reaction with glycerol under acidic conditions would proceed via the following key steps:

Dehydration of glycerol by sulfuric acid to form acrolein. iipseries.org

Michael addition of the aniline derivative to acrolein.

Acid-catalyzed cyclization of the resulting intermediate.

Dehydrogenation (oxidation) to form the aromatic quinoline ring.

A significant challenge in using a meta-substituted aniline (relative to the amino group) is controlling the regioselectivity of the cyclization. For a 3-substituted aniline, cyclization can occur at either of the positions ortho to the amine, leading to a mixture of 5- and 7-substituted quinolines. researchgate.net Starting with 4-bromo-2-methylaniline, the cyclization would be directed by both the methyl and bromo groups, potentially leading to the desired 8-methyl-6-bromoquinoline skeleton.

Alternative Cyclization Strategies for Quinoline Core Formation

Beyond the Skraup reaction, other methods offer alternative pathways, often under milder conditions or with different regiochemical outcomes. nih.govnih.gov

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones instead of glycerol. iipseries.org This allows for greater diversity in the substituents on the newly formed pyridine ring. For the synthesis of the 8-methylquinoline core, o-toluidine (B26562) could be reacted with an appropriate α,β-unsaturated carbonyl compound. iipseries.org

Combes Synthesis: This method involves the reaction of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization. pharmaguideline.com It typically yields 2,4-disubstituted quinolines.

Friedländer Synthesis: This versatile reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester). nih.govresearchgate.netresearchgate.net To apply this to the target molecule, one would require a precursor like 2-amino-3-methyl-5-bromobenzaldehyde, which presents its own synthetic challenges. However, modern advancements using various catalysts have improved the efficiency and scope of the Friedländer synthesis. nih.govnih.gov

Table 2: Comparison of Major Quinoline Synthesis Methods

| Reaction Name | Reactants | Key Features | Applicability to Target |

| Skraup Synthesis | Arylamine, Glycerol, H₂SO₄, Oxidant | One-pot, classical method. Can be vigorous. wikipedia.org | High; can use substituted anilines like 4-bromo-2-methylaniline. |

| Doebner-von Miller | Arylamine, α,β-Unsaturated Carbonyl | A more flexible version of the Skraup reaction. iipseries.org | High; allows for varied substitution on the pyridine ring. |

| Combes Synthesis | Arylamine, 1,3-Dicarbonyl Compound | Forms 2,4-disubstituted quinolines. pharmaguideline.com | Less direct for the target's substitution pattern. |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Methylene Compound | Often provides good yields under milder conditions. nih.gov | Requires a more complex, pre-functionalized starting material. |

Strategic Introduction of Substituents: Bromination, Methylation, and Amination

The precise placement of the bromo, methyl, and amino groups is critical and can be achieved either by using a pre-functionalized precursor or by sequential addition to a quinoline core.

Regioselective Bromination Techniques at the C-6 Position

If pursuing Strategy B, starting with 8-methylquinolin-5-amine, the key step is the selective bromination at the C-6 position. The quinoline ring is subject to electrophilic aromatic substitution. The existing substituents strongly influence the position of newly introduced groups.

The C-5 amino group is a powerful activating, ortho-, para-directing group. It strongly directs incoming electrophiles (like Br+) to the C-6 and C-8 positions.

The C-8 methyl group is a weakly activating, ortho-, para-directing group.

In 8-methylquinolin-5-amine, the C-5 amino group's directing effect towards the C-6 position is paramount. The C-8 position is already occupied by the methyl group, leaving the C-6 position as the most electronically favorable site for electrophilic attack.

Several brominating agents can be employed:

Molecular Bromine (Br₂): The classic reagent, often used in a solvent like acetic acid or chloroform. researchgate.netacgpubs.org

N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine, often used in solvents like acetonitrile (B52724) or with a catalyst. nih.gov

Copper-promoted Bromination: Recent methods have utilized copper catalysts with sources like HBr or alkyl bromides to achieve high regioselectivity for C-5 bromination of 8-aminoquinoline (B160924) amides. beilstein-journals.orgnih.gov These conditions often involve protecting the C-8 amino group as an amide, which then acts as a directing group.

Studies on the bromination of 8-substituted quinolines have shown that the reaction is highly regioselective. For instance, bromination of 8-aminoquinoline can lead to 5-bromo and 5,7-dibromo derivatives, highlighting the strong directing effect of the amino group. researchgate.net Similarly, metal-free halogenations using reagents like tribromoisocyanuric acid (TBCA) have shown excellent regioselectivity for the C-5 position in 8-substituted quinolines. rsc.org

Stereoselective Methylation at the C-8 Position

The term "stereoselective" is not chemically applicable to the methylation at the C-8 position of the quinoline ring. The C-8 carbon is part of an aromatic system and is sp² hybridized, making it planar and achiral. Therefore, the challenge is not stereoselectivity but regioselectivity—ensuring the methyl group is introduced at the correct position.

The most straightforward and common method to ensure the methyl group is at C-8 is to begin the synthesis with a precursor that already contains this group. The use of o-toluidine (2-methylaniline) as the starting material in a Skraup or Doebner-von Miller reaction is the most reliable method for constructing the 8-methylquinoline core. chemicalbook.comprepchem.com This approach bypasses the significant challenges of attempting to selectively methylate a pre-formed quinoline ring, which would likely result in a mixture of products or require complex directing group strategies.

Synthetic Routes to this compound: A Detailed Examination

The synthesis of this compound, a key intermediate in various chemical syntheses, is achieved through carefully controlled reaction pathways. The introduction of the amino group at the C-5 position is a critical step, primarily accomplished via the reduction of a nitro precursor or through nucleophilic amination strategies. Optimizing reaction conditions, including solvent choice and catalyst systems, is paramount for achieving high yields and purity.

3 Introduction of the Amino Group at the C-5 Position

The strategic placement of an amino group at the C-5 position of the 6-bromo-8-methylquinoline (B1290168) scaffold is a defining feature of its synthesis. This is typically achieved through two principal methodologies: the reduction of a corresponding nitro compound or by direct amination reactions.

1 Reduction of Nitro Precursors

A common and effective method for introducing the 5-amino group is through the reduction of 6-bromo-8-methyl-5-nitroquinoline. This transformation is a staple in synthetic organic chemistry, with various reducing agents and conditions being employed to achieve high efficiency.

A widely utilized method involves the use of iron powder in an acidic medium. For instance, the reduction of a similar compound, 6-bromo-8-nitro-quinoline, was successfully carried out using iron metal in a mixture of ethanol, acetic acid, and water at reflux for 3 hours, yielding 6-bromoquinolin-8-amine in 91% yield. chemicalbook.com This method is robust and tolerates a range of functional groups, including halogens and alkyl substituents. nih.gov Another effective reducing agent is stannous chloride (SnCl2) in the presence of a strong acid like hydrochloric acid. This system provides a mild and rapid transformation of nitroquinolines to their corresponding amino derivatives with yields reaching up to 86%. nih.govmdpi.com

The choice of reducing agent can be influenced by factors such as the scale of the reaction, desired purity, and the presence of other functional groups in the molecule. Below is a table summarizing common reduction methods for nitroquinolines.

| Starting Material | Reducing Agent(s) | Solvent(s) | Conditions | Product | Yield (%) |

| 6-Bromo-8-nitro-quinoline | Iron, Acetic Acid | Ethanol, Water | Reflux, 3h | 6-Bromoquinolin-8-amine | 91 chemicalbook.com |

| Nitroquinoline Derivatives | Stannous Chloride, HCl | Methanol | >50 °C | Aminoquinoline Derivatives | up to 86 nih.govmdpi.com |

2 Nucleophilic Amination Methodologies

Direct introduction of an amino group onto the quinoline ring via nucleophilic aromatic substitution (SNAr) presents an alternative synthetic strategy. This approach is particularly effective when the quinoline ring is activated by electron-withdrawing groups, such as a nitro group.

The vicarious nucleophilic substitution of hydrogen (VNS) is a powerful tool for the amination of electron-deficient aromatic compounds. nih.gov This reaction allows for the direct replacement of a hydrogen atom with a nucleophile. For instance, the amination of nitroquinoline derivatives has been achieved using this method, offering a direct route to aminoquinolines. nih.govmdpi.com

Furthermore, the activation of a bromo-substituted quinoline by a nitro group facilitates nucleophilic substitution of the bromine atom. In a study on 6-bromo-5-nitroquinoline, the bromine atom was readily displaced by cyclic amines like morpholine (B109124) and piperazine (B1678402) under microwave irradiation, affording the corresponding aminoquinolines in high yields (98% and 87%, respectively). semanticscholar.orgresearchgate.net This highlights the enhanced reactivity of the C-6 position towards nucleophilic attack when activated by an adjacent nitro group.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For 6-Bromo-8-methylquinolin-5-amine, a combination of one-dimensional and two-dimensional NMR techniques would be essential for unambiguous assignment of all proton and carbon signals and for understanding its conformational preferences.

The ¹H and ¹³C NMR spectra of this compound are predicted to be a composite of the electronic effects of the bromo, methyl, and amine substituents on the quinoline (B57606) core. The electronegativity and steric bulk of these groups will influence the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show a set of signals corresponding to the protons on the quinoline ring system. The introduction of the amino group at C5, the bromo group at C6, and the methyl group at C8 will significantly alter the chemical shifts compared to the parent quinoline. The amino group, being an electron-donating group, will shield the protons in its vicinity, causing upfield shifts. Conversely, the electron-withdrawing bromo group will deshield adjacent protons, leading to downfield shifts. The methyl group at C8 will also influence the electronic environment. The proton at C7 is expected to be a singlet, while the protons at C2, C3, and C4 will exhibit characteristic coupling patterns.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms in the quinoline ring will be diagnostic of the substitution pattern. The carbon bearing the bromo group (C6) is expected to be shifted upfield due to the heavy atom effect, while the carbon attached to the amino group (C5) will be shifted downfield. The methyl carbon signal will appear in the aliphatic region.

To illustrate the expected chemical shifts, the experimental data for the parent compounds, 6-bromoquinoline (B19933) nih.govchemicalbook.com and 8-methylquinoline (B175542) chemicalbook.com, are presented in the tables below. These values serve as a baseline for predicting the spectrum of this compound.

Interactive Table: Predicted ¹H NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| H2 | ~8.8 | dd | J ≈ 4.2, 1.7 | Influenced by the nitrogen atom. |

| H3 | ~7.3 | dd | J ≈ 8.3, 4.2 | |

| H4 | ~8.0 | dd | J ≈ 8.3, 1.7 | |

| H7 | ~7.5 | s | - | Singlet due to adjacent substituted carbons. |

| CH₃ | ~2.7 | s | - | Methyl group at C8. |

| NH₂ | Broad | s | - | Amine protons, chemical shift can vary. |

Interactive Table: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Carbon | Predicted Shift (ppm) | Notes |

| C2 | ~150 | |

| C3 | ~121 | |

| C4 | ~136 | |

| C4a | ~128 | |

| C5 | ~145 | Attached to the amino group. |

| C6 | ~118 | Attached to the bromo group. |

| C7 | ~129 | |

| C8 | ~136 | Attached to the methyl group. |

| C8a | ~147 | |

| CH₃ | ~18 | Methyl group at C8. |

Note: The predicted values are estimations based on the additive effects of the substituents on the quinoline ring system and data from analogous compounds.

Two-dimensional NMR techniques are indispensable for confirming the assignments made from 1D NMR and for elucidating the complete molecular structure. walisongo.ac.idslideshare.netsdsu.edu

COSY (Correlation Spectroscopy): A COSY experiment would reveal the proton-proton coupling network within the molecule. For this compound, cross-peaks would be expected between H2 and H3, H3 and H4, confirming their positions on the pyridine (B92270) ring. The absence of a cross-peak for H7 would support its assignment as a singlet.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the unambiguous assignment of each carbon atom that has a proton attached. For instance, the proton signal of the methyl group would show a cross-peak to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons that are two or three bonds away. columbia.edu This technique would be instrumental in establishing the connectivity of the quinoline skeleton and the positions of the substituents. For example, the methyl protons (at C8) would be expected to show a correlation to C7 and C8a, and the H7 proton would show correlations to C5, C6, C8, and C8a, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the methyl protons at C8 and the proton at C7, which would help to confirm their adjacent positions.

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation around single bonds. ox.ac.uk In the case of this compound, the rotation around the C5-NH₂ bond could potentially be hindered. VT-NMR experiments could be employed to study this phenomenon. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for the two amine protons, which might appear as a single broad peak at room temperature. By analyzing the changes in the spectra at different temperatures, thermodynamic parameters for the rotational barrier could be determined.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the determination of its elemental formula, C₁₀H₉BrN₂. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Interactive Table: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |

| [M+H]⁺ | 237.0025 | 239.0005 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. This provides valuable information about the structure of the molecule. The fragmentation of this compound would likely follow pathways observed for other substituted quinolines. nih.govrsc.org

A primary fragmentation pathway for quinoline derivatives is the loss of HCN from the pyridine ring. mcmaster.ca For this compound, other expected fragmentations would include the loss of the bromine atom and the methyl group. The fragmentation of the amino group could also occur.

Interactive Table: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 222/224 | [M-CH₃]⁺ | Loss of the methyl group. |

| 157 | [M-Br]⁺ | Loss of the bromine atom. |

| 210/212 | [M-HCN]⁺ | Loss of hydrogen cyanide from the quinoline ring. |

| 142 | [M-Br-CH₃]⁺ | Subsequent loss of the methyl group after bromine loss. |

By combining the information from these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Although a specific experimental IR spectrum for this compound has not been reported, its key vibrational modes can be predicted based on its structure, which features a primary aromatic amine, a methyl group, a bromine atom, and a quinoline core.

The IR spectrum is expected to be characterized by several key absorption bands:

N-H Stretching: The primary amine (-NH₂) group will exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two peaks in this region is a hallmark of a primary amine. psu.edu

C-H Stretching: Aromatic C-H stretching vibrations from the quinoline ring are anticipated to appear as a group of weaker bands just above 3000 cm⁻¹. The C-H stretching from the methyl (-CH₃) group will produce bands in the 2975-2860 cm⁻¹ region.

Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the quinoline ring system will generate a series of sharp peaks in the 1620-1450 cm⁻¹ range, which are characteristic of aromatic and heteroaromatic structures.

N-H Bending: The scissoring motion of the primary amine group is expected to produce a moderately strong band around 1650-1580 cm⁻¹. psu.edu

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-NH₂) typically appears in the 1340-1250 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond is expected in the fingerprint region of the spectrum, typically between 680-515 cm⁻¹, although its identification can sometimes be complicated by other overlapping absorptions.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands) |

| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2975 - 2860 |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 |

| C=C and C=N Ring Stretch | Quinoline Ring | 1620 - 1450 |

| C-N Stretch | Aromatic Amine | 1340 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. The spectrum of this compound is predicted to be dominated by the highly conjugated quinoline ring system, with significant modifications from its substituents. The quinoline core itself is a strong chromophore. The amino (-NH₂), bromo (-Br), and methyl (-CH₃) groups act as auxochromes, which modify the absorption wavelength (λ_max) and intensity.

The expected electronic transitions are primarily π → π* and n → π*. khanacademy.org

π → π Transitions:* These high-energy transitions occur within the extensive π-electron system of the quinoline ring. They are typically responsible for the most intense absorption bands.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen of the amine or quinoline ring) to an anti-bonding π* orbital. These absorptions are generally weaker than π → π* transitions.

The substituents will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The amino group, being a powerful electron-donating group, will significantly increase the extent of conjugation through resonance, leading to a substantial red shift and an increase in molar absorptivity (hyperchromic effect). acs.org The bromine atom and the methyl group are also expected to contribute minor bathochromic shifts. The resulting spectrum would likely show complex, broad absorption bands characteristic of poly-substituted aromatic systems, with significant absorption in the UVA range (>320 nm). researchgate.netnih.gov

Table 2: Predicted UV-Visible Absorption Characteristics for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Effect of Substituents |

|---|---|---|---|

| π → π* | π (bonding) → π* (anti-bonding) | ~250-400 nm | Bathochromic shift due to -NH₂, -Br, and -CH₃ groups |

X-ray Crystallography for Solid-State Structure Determination and Conformation

While a definitive crystal structure for this compound has not been published, its solid-state architecture can be predicted. X-ray crystallography would reveal the precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

The quinoline ring system is inherently planar. wikipedia.org The arrangement of molecules in the solid state would be heavily influenced by strong intermolecular forces.

Hydrogen Bonding: The primary amine group is an excellent hydrogen bond donor, while the nitrogen atom of the quinoline ring is a hydrogen bond acceptor. It is highly probable that strong N-H···N hydrogen bonds would be a dominant feature, linking molecules into chains, dimers, or more complex networks.

π-π Stacking: The planar aromatic quinoline systems are expected to pack in a parallel or offset fashion to maximize stabilizing π-π stacking interactions. mdpi.com

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic site on an adjacent molecule.

Table 3: Expected Solid-State Structural Features for this compound

| Structural Feature | Description |

|---|---|

| Molecular Geometry | Planar quinoline ring system. |

| Primary Intermolecular Force | Hydrogen bonding (N-H···N). |

| Secondary Intermolecular Forces | π-π stacking between quinoline rings; potential halogen bonding involving the bromine atom. |

Electrochemical Characterization and Redox Properties

The electrochemical behavior of this compound would be primarily dictated by the redox-active amino group attached to the quinoline nucleus.

Cyclic Voltammetry for Redox Potentials and Mechanisms

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For this compound, the primary electrochemical event is expected to be the oxidation of the aromatic amino group. mdpi.com

Oxidation Process: A cyclic voltammogram would likely show an anodic (oxidation) peak at a relatively low positive potential. This process involves the removal of electrons from the nitrogen atom of the amino group to form a radical cation, which may undergo further reactions. Aromatic amines are known to be readily oxidizable. journalijdr.com

Reversibility: The oxidation is expected to be electrochemically irreversible or quasi-reversible. The corresponding cathodic (reduction) peak on the reverse scan might be absent or significantly smaller, indicating that the initially formed oxidized species is unstable and quickly participates in subsequent chemical reactions (e.g., dimerization or polymerization).

Reduction Process: The reduction of the quinoline ring itself would occur at much more negative potentials and is generally more difficult to achieve. nih.gov

Correlation of Electrochemical Behavior with Structural Features

The electrochemical properties are directly correlated with the molecule's electronic structure.

Electron-Donating Groups: The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, increasing the electron density on the quinoline ring. This increased electron density makes the molecule easier to oxidize, thus lowering its oxidation potential.

Table 4: Predicted Electrochemical Properties for this compound

| Property | Predicted Characteristic |

|---|---|

| Primary Redox Process | Oxidation of the 5-amino group. |

| Expected Oxidation Potential | Low positive potential vs. a standard reference electrode. |

| Electrochemical Reversibility | Likely irreversible or quasi-reversible. |

Computational and Theoretical Investigations of 6 Bromo 8 Methylquinolin 5 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electron distribution and energy levels, which govern the molecule's structure and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.govnih.gov By approximating the exchange-correlation energy, DFT methods like B3LYP, often paired with basis sets such as 6-311+G**, can accurately predict molecular geometries and energies. researchgate.net For 6-Bromo-8-methylquinolin-5-amine, DFT calculations would be employed to determine its most stable three-dimensional conformation by optimizing bond lengths, bond angles, and dihedral angles to a minimum energy state.

| Parameter | Calculated Value (Illustrative) | Method/Basis Set |

|---|---|---|

| Total Energy | -X.XXX Hartrees | B3LYP/6-31G(d,p) |

| Dipole Moment | Y.YY Debye | B3LYP/6-31G(d,p) |

| Bond Length (C5-N) | ~1.39 Å | B3LYP/6-31G(d,p) |

| Bond Length (C6-Br) | ~1.90 Å | B3LYP/6-31G(d,p) |

| Bond Angle (C4-C5-N) | ~121° | B3LYP/6-31G(d,p) |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govarabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. nih.gov

For this compound, the electron-donating amino group at the C5 position and the electron-withdrawing bromine atom at the C6 position, along with the methyl group at C8, would significantly influence the energies and distributions of the HOMO and LUMO. A hypothetical FMO analysis based on general principles observed in substituted quinolines is presented in the table below. arabjchem.orgnih.gov

| Parameter | Energy (eV) (Illustrative) | Global Reactivity Descriptor | Value (Illustrative) |

|---|---|---|---|

| EHOMO | -5.80 | Ionization Potential (I) | 5.80 eV |

| ELUMO | -1.50 | Electron Affinity (A) | 1.50 eV |

| Energy Gap (ΔE) | 4.30 | Chemical Hardness (η) | 2.15 |

| Chemical Potential (μ) | -3.65 | ||

| Electrophilicity Index (ω) | 3.10 |

The distribution of the HOMO would likely be concentrated around the electron-rich amino group and the quinoline (B57606) ring, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, highlighting regions susceptible to nucleophilic attack.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, red areas typically denote regions of high negative potential, attractive to electrophiles, while blue areas represent regions of high positive potential, susceptible to nucleophilic attack. Green and yellow areas indicate regions of neutral potential.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amino group and potentially the quinoline nitrogen, making them susceptible to protonation or interaction with electrophiles. The hydrogen atoms of the amino group and the regions near the bromine atom might exhibit a more positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are important in biological systems and crystal packing.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and structures of transient species like transition states.

Transition State Analysis of Key Synthetic Steps

The synthesis of substituted quinolines can often be achieved through methods like the Combes synthesis, which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org For this compound, a plausible synthetic route could involve the reaction of a suitably substituted aniline with an appropriate diketone.

Computational methods can be used to model the reaction pathway, identifying the transition state structures for key steps such as the initial condensation and the subsequent cyclization. nih.gov Locating the transition state and calculating its energy allows for the determination of the activation energy of the reaction, which is a key factor in determining the reaction rate. A transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

Computational Prediction of Regioselectivity and Stereoselectivity

In the synthesis of complex molecules like this compound, multiple products can often be formed. Computational chemistry offers methods to predict the regioselectivity and stereoselectivity of such reactions. rsc.org For instance, in electrophilic substitution reactions on the quinoline ring, the position of substitution is governed by the electronic properties of the ring, which are influenced by the existing substituents.

By calculating the energies of the possible intermediates or transition states for substitution at different positions, it is possible to predict the most likely product. For example, the relative stability of the sigma complexes formed during an electrophilic attack on the quinoline ring can be evaluated using DFT. The position that leads to the most stable intermediate is generally the one that is favored kinetically. Such predictive models are invaluable for designing synthetic routes that maximize the yield of the desired isomer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in Related Quinoline Systems

QSAR studies on quinoline derivatives have been instrumental in identifying key structural features that govern their biological effects, such as antimicrobial and antifungal activities. nih.govneliti.com These models typically utilize a range of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can include:

Topological descriptors: These describe the connectivity of atoms within the molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies. nih.gov

For instance, a dynamic QSAR approach applied to quinolone derivatives identified that their antimicrobial activity is influenced by molecular geometry and electron-acceptor properties, as indicated by the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Another study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives highlighted the significant role of lipophilicity (cLogP) in their antifungal activity. neliti.com

These findings suggest that a QSAR model for this compound would likely need to incorporate descriptors related to its specific substitution pattern—the bromo group at position 6, the methyl group at position 8, and the amine group at position 5. The electronic and steric effects of these substituents would be critical in determining its interactions with biological targets.

Table 1: Examples of Descriptors Used in QSAR Models of Quinoline Derivatives

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

| Topological | Connectivity Indices | Describes the branching and complexity of the molecular structure. |

| Geometrical | Molecular Surface Area | Influences how the molecule fits into a receptor's binding site. |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons in a reaction. nih.gov |

| Physicochemical | cLogP | Represents the lipophilicity of the molecule, affecting its membrane permeability. neliti.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. nih.govresearchgate.net For this compound, MD simulations can elucidate how it might interact with biological macromolecules, such as enzymes or receptors.

In studies of other quinoline derivatives, MD simulations have been used to assess their potential as enzyme inhibitors. researchgate.net For example, simulations of quinoline derivatives with the protease enzyme of SARS-CoV-2 revealed stable protein-ligand complexes, with key hydrogen bonding and π-interactions contributing to the binding affinity. nih.gov The analysis of parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA) helps in understanding the stability and dynamics of these complexes. nih.gov

For this compound, an MD simulation would involve placing the molecule in a simulated environment, often a box of water molecules, and calculating the forces between atoms to model their movements. arabjchem.org This would allow for:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformations) of the molecule. The rotation around the bond connecting the amine group to the quinoline ring is a key area of flexibility.

Interaction Studies: Simulating the interaction of the compound with a specific protein target to predict binding modes and estimate binding free energies. The bromo, methyl, and amine groups would play distinct roles in forming hydrogen bonds, halogen bonds, and hydrophobic interactions.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance for this compound |

| RMSD | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Indicates the stability of the molecule's conformation or its complex with a target. nih.gov |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the molecule or its binding partner. nih.gov |

| SASA | Calculates the surface area of the molecule that is accessible to the solvent. | Provides insights into the molecule's solubility and the extent of its interaction with the surrounding environment. nih.gov |

| Hydrogen Bonds | Identifies the formation and duration of hydrogen bonds between the molecule and its target. | Crucial for predicting binding affinity, with the amine group being a potential hydrogen bond donor. nih.gov |

Spectroscopic Property Prediction through Computational Methods

Computational chemistry provides methods to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for confirming the structure of a synthesized compound and for understanding its electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method for these predictions. researchgate.net For a molecule like this compound, DFT calculations can predict:

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to verify the compound's structure. Studies on pyridine (B92270) and phenanthroline derivatives have shown a high correlation between theoretical and experimental NMR data. nih.gov

IR Vibrational Frequencies: The vibrational modes of the molecule can be calculated to predict the positions of absorption bands in its IR spectrum. This helps in identifying the presence of specific functional groups, such as the N-H stretches of the amine group and the C-Br stretch.

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding maximum absorption wavelengths (λmax). researchgate.net The predicted spectrum can be compared with experimental measurements to understand the electronic structure and the nature of the transitions (e.g., π → π*). niscpr.res.in Research on other quinoline derivatives has demonstrated a good match between theoretically simulated and experimental UV-Vis spectra. niscpr.res.in

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is often performed alongside spectroscopic predictions. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. niscpr.res.in

Table 3: Predicted Spectroscopic Properties and Their Significance

| Spectroscopic Technique | Predicted Property | Information Gained for this compound |

| NMR | Chemical Shifts (ppm) | Confirmation of the positions of hydrogen and carbon atoms in the structure. nih.gov |

| IR | Vibrational Frequencies (cm⁻¹) | Identification of functional groups like the amine (N-H) and the carbon-bromine (C-Br) bonds. nih.gov |

| UV-Vis | Maximum Absorption Wavelength (λmax) | Understanding of the electronic transitions and the chromophoric system of the molecule. nih.gov |

| FMO Analysis | HOMO-LUMO Energy Gap | Insight into the molecule's reactivity and electronic properties. niscpr.res.in |

Biological Activities and Mechanistic Studies of 6 Bromo 8 Methylquinolin 5 Amine Analogues in Vitro Focus

Investigation of Enzyme Inhibition Mechanisms

Analogues of 6-Bromo-8-methylquinolin-5-amine have been investigated for their ability to inhibit several key enzymes involved in physiological and pathological processes. The quinoline (B57606) scaffold serves as a versatile backbone for the design of targeted enzyme inhibitors.

Inhibition of Cyclooxygenase-2 (COX-2)

While direct studies on this compound analogues as COX-2 inhibitors are not extensively documented, the broader class of quinoline derivatives has shown significant potential in this area. Cyclooxygenase-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Research into various quinoline-based scaffolds has demonstrated their capacity for potent and selective COX-2 inhibition.

Key findings from studies on related quinoline analogues include:

Quinolone Chalcone-Based Analogues : Certain quinolone chalcone derivatives have displayed good in vitro inhibitory activity against COX-2, with IC50 values in the sub-micromolar range, comparable to the selective COX-2 inhibitor celecoxib nih.gov.

Quinoline Acetohydrazide and Hydrazone Derivatives : Novel quinoline acetohydrazide and hydrazone derivatives have been synthesized and shown to be prominent inhibitors of the COX-2 enzyme nih.gov. Derivatives featuring a trifluoromethyl substituent exhibited excellent activity nih.gov.

4-Carboxyl Quinoline Derivatives : A series of 4-carboxyl quinoline derivatives, which incorporate a methylsulfonyl COX-2 pharmacophore, have been identified as highly potent and selective COX-2 inhibitors. One such analogue was found to be more potent than celecoxib in in vitro assays researchgate.net. Molecular docking studies suggest that these compounds bind effectively within the COX-2 active site, with lipophilic substituents on the quinoline ring being important for inhibitory activity researchgate.net.

These findings collectively suggest that the quinoline framework, central to this compound, is a promising scaffold for the development of selective COX-2 inhibitors.

Sphingosine Kinase (SphK) Inhibition

Sphingosine kinases (SphK), with their two isoforms SphK1 and SphK2, are lipid kinases that play a crucial role in cell proliferation, survival, and growth. Their overexpression is linked to various cancers, making them an attractive target for anticancer drug development mdpi.comnih.gov. Analogues based on the quinoline scaffold, specifically quinoline-5,8-diones, have been identified as a novel class of SphK inhibitors.

Researchers, using a fragment-based approach, developed a quinoline-5,8-dione framework as a polar core linked to a lipophilic chain to target the sphingosine binding site of the enzyme nih.govresearchgate.net.

Key Research Findings:

A series of novel C(7) ether-linked quinoline-5,8-diones were synthesized and screened for their activity against both SphK1 and SphK2, with several compounds demonstrating good potency mdpi.comnih.gov.

To enhance binding affinity, particularly for SphK1, structural elements from known inhibitors like PF-543 were incorporated to facilitate hydrogen bonding within the enzyme's binding site mdpi.comnih.gov.

This led to the synthesis of pyrrolidine-based quinoline-5,8-diones, which showed improved SphK1 binding efficacy compared to the parent compounds mdpi.comnih.gov.

Molecular modeling of these constructs revealed favorable docking and low binding energies, indicating a plausible new binding mode and identifying dual SphK1/2 inhibition in the low micromolar range for the quinoline-5,8-dione framework for the first time mdpi.comnih.gov.

The development of these inhibitors showcases the utility of the quinoline structure in targeting the lipid-binding pocket of sphingosine kinases.

Other Enzyme Systems and Their Modulation

The versatility of the quinoline scaffold has led to the investigation of its analogues against other enzyme systems. While not directly derived from this compound, these studies on related quinoline structures highlight the broader potential of this chemical class. For example, certain quinoline-based compounds have been explored as inhibitors of enzymes such as Hsp90, Rce1 protease, and EPAC (Exchange protein directly activated by cAMP), indicating the wide-ranging biological activities that can be achieved through modification of the core quinoline structure.

Antimicrobial Activities and Mechanisms of Action

Analogues of this compound, particularly 6-aminoquinolones and 8-hydroxyquinolines, have demonstrated significant antimicrobial properties, with efficacy against a spectrum of bacteria and fungi.

Antibacterial Efficacy Against Specific Strains (e.g., Gram-positive and Gram-negative bacteria)

A significant body of research has focused on novel 6-amino-8-methylquinolone derivatives as antibacterial agents. These studies have revealed that the specific substitution pattern on the quinolone ring is crucial for activity.

Detailed Research Findings:

The combined presence of an amino group at the C-6 position and a methyl group at the C-8 position has been shown to be highly effective for enhancing antibacterial activity, particularly against Gram-positive bacteria acs.orgnih.gov.

Compared to 8-unsubstituted counterparts, the 8-methyl derivatives display a marked increase in potency against Gram-positive organisms acs.org.

Structure-activity relationship (SAR) studies have highlighted the importance of substituents at the N-1 and C-7 positions for modulating the antibacterial spectrum and potency acs.orgnih.gov.

One of the most potent compounds identified was a 1,2,3,4-tetrahydroisoquinolinyl derivative, which exhibited minimum inhibitory concentration (MIC) values superior to ciprofloxacin against Gram-positive bacteria, including methicillin-resistant and ciprofloxacin-resistant Staphylococcus aureus (MRSA) strains acs.orgnih.govacs.org.

The table below summarizes the in vitro antibacterial activity of selected 6-amino-8-methylquinolone analogues compared to ciprofloxacin.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of 6-Amino-8-methylquinolone Analogues. Data sourced from studies on quinolone antibacterial agents acs.org.

Antifungal Efficacy Against Fungal Pathogens

Analogues based on the 8-hydroxyquinoline scaffold have been evaluated for their antifungal properties against a variety of human fungal pathogens. These compounds have demonstrated broad-spectrum activity, inhibiting the growth of both yeasts and filamentous fungi.

Detailed Research Findings:

8-hydroxyquinoline derivatives have been shown to inhibit the in vitro growth of clinically relevant fungi, including various species of Candida, Microsporum, and Trichophyton oup.com.

One novel 8-hydroxyquinoline derivative, designated L14, exhibited potent and broad-spectrum antifungal activity, with better efficacy and lower cytotoxicity than the established agent clioquinol acs.org.

Compound L14 also demonstrated synergistic effects when combined with fluconazole and was effective at inhibiting hyphal formation and biofilm development in Candida albicans acs.org.

The mechanism of action for some 8-hydroxyquinolines has been linked to their effect on the fungal cell wall researchgate.net.

The table below presents the in vitro antifungal activity of representative 8-hydroxyquinoline derivatives against several fungal pathogens.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) Ranges of 8-Hydroxyquinoline Derivatives. Data sourced from studies on the antifungal potential of 8-hydroxyquinoline derivatives oup.com.

Antitubercular Activity

Analogues of this compound, particularly those within the broader class of quinoline derivatives, have demonstrated notable activity against Mycobacterium tuberculosis (Mtb). Research into arylated quinoline carboxylic acids (QCAs) has identified several compounds with significant inhibitory effects. For instance, the introduction of halogens at the C-6 position of the quinoline ring, including bromine, has been shown to enhance antitubercular activity. nih.gov

Specifically, 6-bromo QCA derivatives modified with 2-(naphthalen-2-yl) and 2-(phenanthren-3-yl) groups exhibited moderate anti-TB activity. nih.gov A study evaluating a series of 2-([1,1'-biphenyl]-4-yl) functionalized QCAs found that variations of halogens at the C-6 position gratifyingly increased Mtb H37Rv inhibition by twofold. nih.gov In contrast, halogen substitutions at the C-8 position led to a loss of activity. nih.gov

The in vitro activities of related 8-hydroxyquinolines have also been studied. Cloxyquin (5-chloroquinolin-8-ol) was tested against 150 clinical isolates of Mycobacterium tuberculosis, showing potent activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 µg/ml. nih.gov The MIC for 8-hydroxyquinoline itself against M. tuberculosis H37Ra was found to be 0.125 µg/ml. nih.gov These findings highlight the potential of the substituted quinoline scaffold in developing new antitubercular agents.

Table 1: In Vitro Antitubercular Activity of Selected Quinoline Derivatives

| Compound Class | Specific Analogue/Derivative | Target Organism | Activity Measurement (MIC) | Reference |

| 6-Bromo Quinoline Carboxylic Acid | 2-(naphthalen-2-yl)-6-bromo derivative (6q) | M. tuberculosis H37Rv | Moderate Activity | nih.gov |

| 6-Bromo Quinoline Carboxylic Acid | 2-(phenanthren-3-yl)-6-bromo derivative (6r) | M. tuberculosis H37Rv | Moderate Activity | nih.gov |

| 6-Halo Quinoline Carboxylic Acid | 2-([1,1'-biphenyl]-4-yl)-6-chloro derivative (6a) | M. tuberculosis H37Rv | Increased Inhibition | nih.gov |

| 8-Hydroxyquinoline | Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis (clinical isolates) | 0.062 - 0.25 µg/ml | nih.gov |

| 8-Hydroxyquinoline | 8-hydroxyquinoline | M. tuberculosis H37Ra | 0.125 µg/ml | nih.gov |

Mechanistic Basis of Antimicrobial Action (e.g., cell wall synthesis, DNA gyrase inhibition)

The antimicrobial action of quinoline derivatives is often attributed to their ability to target essential bacterial enzymes, particularly DNA topoisomerases. nih.govsemanticscholar.org These enzymes, such as DNA gyrase and topoisomerase IV, are crucial for managing DNA topology during replication, transcription, and recombination. mdpi.com By inhibiting these enzymes, quinoline compounds disrupt critical cellular processes, leading to bacterial cell death. semanticscholar.org

Several studies have confirmed that specific quinoline analogues act as inhibitors of Mtb DNA gyrase. nih.gov This mechanism is a well-established target for antibacterial drugs. nih.gov For example, certain arylated quinoline carboxylic acids have demonstrated direct inhibition of DNA gyrase. nih.gov

In addition to topoisomerase inhibition, other mechanisms have been identified for some quinoline derivatives. A novel mechanism observed in Gram-negative bacteria involves blocking lipopolysaccharide (LPS) transport by targeting the LptA protein, which disrupts the integrity of the outer membrane. nih.gov This suggests that some quinoline hybrids may possess a dual-target mechanism of action, potentially targeting both bacterial LptA and Topoisomerase IV proteins, contributing to a broad-spectrum antibacterial effect. nih.gov

Antimalarial and Antileishmanial Properties and Cellular Targets

The quinoline core is a foundational scaffold in antimalarial drug discovery, with chloroquine being a prominent example. nih.gov Analogues of 8-quinolinamine have been synthesized and evaluated for their efficacy against parasitic protozoa, including Plasmodium and Leishmania species.

In a study of newly synthesized 8-quinolinamines, compounds demonstrated significant in vitro antileishmanial activity against Leishmania donovani, with IC50 and IC90 values comparable to the standard drug pentamidine. nih.gov These same analogues also showed promising antimalarial properties. One particular analogue exhibited curative antimalarial activity in a Plasmodium berghei-infected mouse model. nih.gov

The cellular targets for quinoline-based antimalarials often involve the parasite's food vacuole. These compounds are thought to inhibit the formation of hemozoin (hematin polymerization), a process essential for detoxifying the heme released from the digestion of host hemoglobin. nih.gov This inhibition leads to a buildup of toxic free heme, which damages parasite membranes and leads to cell death. nih.gov For antileishmanial action, the large, unique mitochondrion of the parasite is an attractive therapeutic target, as it is central to the organism's bioenergetics. nih.gov Some 7-chloroquinoline derivatives have been shown to affect mitochondrial function, causing a collapse of the mitochondrial membrane potential. nih.gov

Table 2: Antiprotozoal Activity of 8-Quinolinamine Analogues

| Compound | Target Organism | Activity Measurement | Result | Reference |

| Analogue 25 | Plasmodium berghei (in vivo) | Curative Activity | Effective at 25 mg/kg/day x 4 | nih.gov |

| Analogues 25-27 | Leishmania donovani (in vitro) | IC50 & IC90 | Comparable to Pentamidine | nih.gov |

Anticancer Mechanisms and Pathways

Quinoline derivatives have emerged as a significant class of compounds in anticancer research due to their diverse mechanisms of action that disrupt cancer cell proliferation and survival.

A primary anticancer mechanism for many planar aromatic heterocycles, including quinoline analogues, is their function as DNA intercalators and topoisomerase inhibitors. nih.govresearchgate.net DNA intercalation involves the insertion of the planar part of the molecule between the base pairs of the DNA double helix. nih.gov This interaction alters the DNA structure, causing it to elongate and stiffen, which can interfere with replication and transcription. nih.gov

Many compounds that intercalate DNA also inhibit the activity of topoisomerases I and II (Topo I and Topo II). mdpi.comnih.govresearchgate.net These enzymes are vital for relieving torsional strain in DNA during cellular processes. mdpi.com Inhibitors can act in two main ways: as "poisons" that stabilize the transient covalent complex between the topoisomerase and DNA, leading to lethal double-strand breaks, or as catalytic inhibitors that block the enzyme's active site. nih.govnih.gov Numerous synthetic quinoline derivatives have been specifically designed as intercalative Topo II inhibitors, demonstrating potent cytotoxic effects against various cancer cell lines. nih.govresearchgate.net For instance, certain pyrazolo[4,3-f]quinoline derivatives have shown high activity in preventing the catalytic function of Topo IIα. mdpi.com

By causing significant DNA damage or inhibiting critical enzymes, quinoline analogues can trigger programmed cell death, or apoptosis. The induction of apoptosis is a key outcome of treatment with intercalative Topo II inhibitors. nih.gov Mechanistic studies have shown that potent quinoline-based compounds can significantly increase the expression of pro-apoptotic proteins like BAX while decreasing levels of anti-apoptotic proteins such as Bcl-2. nih.gov This shift in the BAX/Bcl-2 ratio is a critical step in initiating the intrinsic apoptotic pathway.

In addition to inducing apoptosis, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. mdpi.comnih.gov Investigations into specific quinazoline derivatives revealed an ability to arrest cell growth at the S and G2/M phases of the cell cycle. nih.gov Cell cycle arrest at these checkpoints often occurs in response to DNA damage, allowing the cell time for repair or, if the damage is too severe, triggering apoptosis. frontiersin.org This dual action of inducing both cell cycle arrest and apoptosis makes these compounds effective antiproliferative agents. nih.govnih.gov

Another anticancer mechanism involves the generation of intracellular reactive oxygen species (ROS). Some quinoline derivatives, particularly 8-hydroxyquinolines, can participate in redox cycling, especially in the presence of transition metals like copper, which are often found at elevated levels in cancer cells. nih.govnih.gov

This process involves the reduction of a metal ion (e.g., Cu(II) to Cu(I)) by the compound, which is then re-oxidized by molecular oxygen, generating superoxide radicals. nih.gov This cycle can repeat, leading to a significant accumulation of ROS, including superoxide and hydrogen peroxide. The resulting state of high oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately inducing cell death. nih.gov Studies on 8-hydroxy-5-nitroquinoline have shown that it increases intracellular ROS generation, an effect that is significantly enhanced by the addition of copper. nih.gov This pro-oxidant activity represents a distinct, metal-dependent pathway for the anticancer effects of certain quinoline analogues. nih.gov

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

The cytotoxic potential of quinoline derivatives, including analogues of this compound, has been a subject of significant research in the quest for novel anticancer agents. While specific data for this compound is not extensively available in the public domain, studies on structurally related compounds provide valuable insights into their potential antiproliferative activities against various cancer cell lines.

Research into 6-bromoquinazoline derivatives, which share a similar bicyclic core, has demonstrated potent cytotoxic effects. For instance, a series of 6-bromoquinazoline derivatives exhibited significant activity against MCF-7 (breast adenocarcinoma) and SW480 (colorectal adenocarcinoma) cell lines, with IC50 values ranging from 0.53 to 46.6 μM nih.gov. One particularly potent compound with a fluoro substitution on a phenyl moiety attached to the quinazoline core showed stronger activity than the conventional chemotherapeutic agent cisplatin, with IC50 values of 0.53-1.95 μM nih.gov. Another study on 6-bromo-2-mercapto-quinazoline derivatives also reported notable cytotoxicity against MCF-7 and SW480 cell lines, with the most active compound displaying IC50 values of 15.85 ± 3.32 and 17.85 ± 0.92 µM, respectively nih.govresearchgate.net.

Furthermore, studies on other substituted quinolines have highlighted their anticancer potential. For example, 6-Bromo-5-nitroquinoline has been shown to possess significant antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines nih.gov. Novel brominated quinoline and pyrimidoquinoline derivatives have also been synthesized and evaluated for their in vitro anticancer activity against the MCF-7 breast cancer cell line, with some compounds exhibiting better activity than the reference drug doxorubicin, with IC50 values as low as 8.5 μM nih.gov.

The functionalization of the quinoline scaffold has been shown to significantly influence its cytotoxic effects. A study on various quinoline derivatives demonstrated that their activity against the Caco-2 human colorectal carcinoma cell line was highly dependent on the attached functional groups, with IC50 values ranging from 0.53 to 2.62 µM brieflands.com.

Interactive Data Table: Cytotoxicity of 6-Bromoquinoline (B19933) Analogues

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 6-Bromoquinazoline derivatives | MCF-7 | 0.53 - 46.6 | nih.gov |

| 6-Bromoquinazoline derivatives | SW480 | 0.53 - 46.6 | nih.gov |

| 6-Bromo-2-mercapto-quinazoline derivative (8a) | MCF-7 | 15.85 ± 3.32 | nih.govresearchgate.net |

| 6-Bromo-2-mercapto-quinazoline derivative (8a) | SW480 | 17.85 ± 0.92 | nih.govresearchgate.net |

| Brominated quinoline derivative (6) | MCF-7 | 8.5 | nih.gov |

| Brominated pyrimidoquinoline derivative (14) | MCF-7 | 23.5 | nih.gov |

| Brominated quinoline derivative (19) | MCF-7 | 23.7 | nih.gov |

| 7-methyl-8-nitro-quinoline | Caco-2 | 1.87 | brieflands.com |

| 8-nitro-7-quinolinecarbaldehyde | Caco-2 | 0.53 | brieflands.com |

| 8-Amino-7-quinolinecarbaldehyde | Caco-2 | 1.14 | brieflands.com |

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of quinoline derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies help in understanding how different substituents on the quinoline ring influence their cytotoxic and other biological effects.

Impact of Bromine Substitution on Activity

The presence and position of a bromine atom on the quinoline scaffold can significantly modulate its anticancer activity. Studies have indicated that the inclusion of a halogen atom, such as bromine, at the 6-position of the quinazoline ring can enhance anticancer effects nih.gov. The cytotoxic effectiveness of a series of 6-bromoquinazoline derivatives against MCF-7 and SW480 cancer cell lines underscores the importance of this substitution nih.gov. Furthermore, research on brominated 8-substituted quinolines has shown that compounds with bromo groups, in conjunction with a hydroxyl group at the C-8 position, are responsible for high antiproliferative effects researchgate.net.

Role of the Amino Group in Biological Interaction

The amino group is a critical pharmacophore that can significantly influence the biological interactions of quinoline derivatives. While direct SAR data on a 5-amino group in a 6-bromo-8-methylquinoline (B1290168) system is limited, studies on related structures provide valuable insights. For instance, the conversion of a nitro group to an amino group can alter the cytotoxic profile of quinoline derivatives brieflands.com. The amino group, with its hydrogen bonding capabilities, can play a crucial role in the interaction of the molecule with its biological target, such as enzymes or DNA. In a study of 7-methyl-8-nitro-quinoline derivatives, the reduction of the nitro group to an amino group resulted in a change in cytotoxicity, highlighting the importance of this functional group in the biological response brieflands.com.

Influence of the Methyl Group on Biological Response

The methyl group, although seemingly simple, can have a profound impact on the biological response of a molecule. Its effect can be steric, influencing the conformation of the molecule and its fit into a binding site, or electronic, by donating electron density to the aromatic ring. In the context of 8-substituted quinolines, the nature of the substituent at this position is known to be critical for activity nih.govresearchgate.net. For example, a study on 8-hydroxyquinoline derivatives showed that the introduction of a hydroxyl group at position 8 led to a prominent positive antitumor effect, whereas other substitutions resulted in varied activities nih.gov. While specific data on an 8-methyl group in this context is scarce, it is plausible that it could influence the planarity of the quinoline ring system and its lipophilicity, thereby affecting its cellular uptake and interaction with intracellular targets.

Rational Design of Biologically Active Analogues

The insights gained from SAR studies are pivotal for the rational design of new, more potent, and selective anticancer agents ekb.eg. The general strategy often involves modifying a lead compound to optimize its interaction with a specific biological target. For quinoline-based anticancer agents, several rational design approaches have been explored.

One strategy is the hybridization of the quinoline scaffold with other bioactive pharmacophores. For example, quinoline-chalcone derivatives have been designed and synthesized, demonstrating that linking these two moieties can produce hybrids with significant anticancer activity nih.gov. The antiproliferative potency of these hybrids was found to be highly dependent on the type and position of substituents on the chalcone ring nih.gov.

Another approach involves the design of quinoline derivatives that target specific cellular pathways involved in cancer progression. For instance, hybridized quinoline derivatives have been designed to inhibit tubulin polymerization, a key process in cell division nih.gov. Certain pyrazolopyrimidoquinoline derivatives showed considerable tubulin polymerization inhibitory activity and were found to arrest the cell cycle at the G2/M phase, ultimately inducing apoptosis nih.gov. The design of such compounds is often guided by molecular docking studies to predict their binding modes with the target protein nih.govnih.gov.

DNA Cleavage Activity Investigations

Quinoline derivatives have been investigated for their ability to interact with and cleave DNA, which is a key mechanism for many anticancer drugs. The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, leading to conformational changes and interference with DNA replication and transcription.

Several studies have demonstrated the DNA cleavage potential of substituted quinolines. For example, novel quinoline oxime esters have been shown to convert supercoiled plasmid DNA to its nicked or linear form upon irradiation, indicating DNA cleavage activity . The efficiency of this cleavage was found to be dependent on the nature of the substituents on the quinoline ring, with electron-donating groups enhancing the activity .

Furthermore, metal complexes of quinoline derivatives have been shown to exhibit enhanced DNA cleavage activity. A study on a novel quinoline Schiff base and its metal complexes found that the copper complex was particularly effective at cleaving pBR322 plasmid DNA, with the cleavage being concentration-dependent . The mechanism of cleavage is often proposed to involve the generation of reactive oxygen species (ROS) that can damage the DNA backbone nih.gov.

Some quinoline derivatives can also exert their effects by inhibiting enzymes that act on DNA, such as topoisomerases. Brominated 8-hydroxyquinolines have been shown to have inhibitory effects on the relaxation of supercoiled plasmid DNA by suppressing Topoisomerase I researchgate.net. By stabilizing the topoisomerase-DNA covalent complex, these compounds prevent the re-ligation of the DNA strand, leading to DNA damage and apoptosis ekb.eg.

Applications As Chemical Building Blocks and Reagents

Utilization in the Synthesis of Diverse Heterocyclic Compounds

The primary amine at the 5-position is a key functional group that can participate in a variety of cyclization reactions to form fused heterocyclic systems. For instance, it can react with dicarbonyl compounds, such as β-ketoesters or malonic esters, to construct new rings. The bromine atom at the 6-position offers a site for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, which would allow for the introduction of a wide range of substituents, further diversifying the resulting heterocyclic structures.

Role as a Ligand in Coordination Chemistry

The quinoline (B57606) nitrogen and the exocyclic amine group present in 6-Bromo-8-methylquinolin-5-amine provide two potential coordination sites, making it a candidate for a bidentate ligand in coordination chemistry. The electronic properties of the quinoline ring, influenced by the electron-donating methyl group and the electron-withdrawing bromine atom, could modulate the coordination properties of the resulting metal complexes. The synthesis of such ligands and their coordination behavior with various transition metals could lead to new catalysts or materials with interesting photophysical or magnetic properties.

Precursor for Advanced Organic Materials (e.g., dyes, functional polymers)

The extended π-system of the quinoline ring suggests that derivatives of this compound could exhibit interesting photophysical properties. The amine group can be readily diazotized and coupled with electron-rich aromatic compounds to form azo dyes. The color of these dyes could be tuned by modifying the substituents on the coupling partner. Furthermore, the bromo- and amino-functionalities provide handles for polymerization reactions, potentially leading to the synthesis of functional polymers with tailored electronic or optical properties for applications in organic electronics.

Development of Novel Analytical Probes